![molecular formula C16H9NO6 B2444695 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 325805-38-7](/img/structure/B2444695.png)
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-Nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It is a derivative of chromene, a type of heterocyclic compound that is widely present in natural products and synthetic organic molecules .
Synthesis Analysis
The synthesis of chromene derivatives, including 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, has been a subject of research due to their biological activities . A common method involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis is carried out in an environmentally friendly medium (ethanol–water, 3:1 v/v) and involves a group-assisted purification process .Molecular Structure Analysis
The molecular structure of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is characterized by the presence of a chromene ring, a nitrophenyl group, and a carboxylate group . The compound has a molecular weight of 310.268 .Scientific Research Applications
Antiviral Activity
The indole nucleus present in 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate contributes to its antiviral potential. Researchers have explored various indole derivatives for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Indole derivatives, including chromenes, have been investigated as potential anti-HIV agents. Notably:
- Indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened against HIV-1 and HIV-2 strains .
Antimicrobial Properties
Coumarin derivatives, which share structural features with 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, have shown antimicrobial activity. Novobiocin and chlorobiocin, both containing a coumarin ring, are examples of such compounds .
Biological Relevance
The indole scaffold is found in important synthetic drug molecules, making it a valuable pharmacophore. Its aromatic nature and electrophilic substitution reactivity contribute to its broad-spectrum biological activities .
Materials Science and Organic Synthesis
Chromenes, including 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, serve as versatile building blocks in materials science and organic synthesis. Researchers have explored various synthetic strategies for their preparation .
Future Directions
Mechanism of Action
Target of Action
It is known that some coumarin derivatives, which this compound is a part of, have been reported to exhibit antimicrobial properties . They have been found to inhibit DNA Gyrase, an enzyme involved in bacterial DNA replication .
Mode of Action
Some coumarin derivatives have been found to interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting bacterial growth .
Biochemical Pathways
It can be inferred from the antimicrobial activity of some coumarin derivatives that they may affect the dna replication pathway in bacteria by inhibiting dna gyrase .
Result of Action
Based on the antimicrobial activity of some coumarin derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth by disrupting dna replication .
properties
IUPAC Name |
(4-nitrophenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBVCHPRDPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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